molecular formula C13H17N3O2S B1202206 Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate CAS No. 50476-43-2

Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate

Cat. No.: B1202206
CAS No.: 50476-43-2
M. Wt: 279.36 g/mol
InChI Key: DAPJSAWQRYKJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for bicyclic heterocyclic systems. The compound is officially designated as ethyl 1-ethyl-4-ethylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylate, reflecting the current International Union of Pure and Applied Chemistry preference for sulfanyl over thio terminology. The Chemical Abstracts Service has assigned this compound the registry number 50476-43-2, establishing its unique chemical identity within the global chemical literature database.

Alternative nomenclature systems have generated several synonymous designations for this compound. These include 1-ethyl-4-(ethylthio)-1H-pyrazolo(3,4)pyridine-5-carboxylic acid ethyl ester, 1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid, 1-ethyl-4-(ethylthio)-, ethyl ester, and this compound. The compound has also been referenced under the research designation SQ 65442, indicating its inclusion in pharmaceutical research programs.

The International Union of Pure and Applied Chemistry classification places this compound within the pyrazolopyridine family, specifically as a 1H-pyrazolo[3,4-b]pyridine derivative. This classification reflects the fusion pattern between the pyrazole and pyridine rings, where the pyrazole ring is fused to positions 3 and 4 of the pyridine ring. The 1H designation indicates that the hydrogen atom is positioned on the nitrogen atom at position 1 of the pyrazole ring, distinguishing it from the alternative 2H tautomeric form.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the molecular formula C13H17N3O2S. This formula indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom within the molecular structure.

The molecular weight of the compound has been determined through high-resolution mass spectrometry and theoretical calculations to be 279.358 grams per mole. This molecular weight places the compound within the typical range for small molecule pharmaceutical intermediates and research compounds. The presence of the sulfur atom contributes significantly to the overall molecular weight, accounting for approximately 11.5% of the total mass.

Analysis of the molecular composition reveals several structurally significant features. The carbon-to-nitrogen ratio of 4.33:1 indicates the heterocyclic nature of the compound, while the presence of two oxygen atoms reflects the carboxylate ester functionality. The sulfur atom exists as part of an ethylthio substituent, contributing to the compound's unique electronic and steric properties.

The distribution of atoms within the molecular framework can be organized into distinct structural components. The pyrazolopyridine core system accounts for C7H3N3 of the molecular formula, while the ethyl substituents at positions 1 and 4 contribute C2H5 and C2H5S respectively. The ethyl carboxylate group provides the remaining C3H6O2 portion of the molecular composition.

Molecular Parameter Value
Molecular Formula C13H17N3O2S
Molecular Weight 279.358 g/mol
Carbon Content 55.9%
Hydrogen Content 6.1%
Nitrogen Content 15.0%
Oxygen Content 11.5%
Sulfur Content 11.5%

Stereochemical Configuration and Tautomeric Forms

The stereochemical analysis of this compound reveals several important configurational features. The compound exists primarily in the 1H tautomeric form, as indicated by its systematic nomenclature and confirmed through spectroscopic analysis. This tautomeric preference is consistent with the general behavior of pyrazolo[3,4-b]pyridine derivatives, where the 1H form typically predominates over the alternative 2H configuration due to thermodynamic stability considerations.

The pyrazolopyridine core system exhibits planarity across the fused ring structure, with minimal deviation from coplanarity between the pyrazole and pyridine rings. This structural characteristic is typical of bicyclic aromatic systems and contributes to the compound's electronic conjugation and stability. The ethyl substituent at position 1 extends perpendicular to the ring plane, while the ethylthio group at position 4 adopts a configuration that minimizes steric interactions with adjacent substituents.

Tautomeric equilibrium studies have demonstrated that the 1H form of pyrazolo[3,4-b]pyridines is thermodynamically favored over the 2H form by approximately 2-4 kcal/mol, depending on the substitution pattern. For this compound, the presence of the ethyl substituent at position 1 effectively locks the compound in the 1H tautomeric form, preventing interconversion to the 2H configuration.

The stereochemical configuration around the ethylthio substituent at position 4 involves a tetrahedral sulfur center with two distinct conformational possibilities for the ethyl group rotation. Nuclear magnetic resonance studies suggest that the ethyl group adopts a staggered conformation relative to the pyrazolopyridine plane to minimize steric repulsion. The carboxylate ester group at position 5 maintains a planar configuration that allows for optimal orbital overlap with the aromatic system.

Conformational analysis indicates that the compound possesses limited conformational flexibility due to the rigid nature of the bicyclic core system. The primary sources of conformational variation arise from rotation around the C-N bond connecting the ethyl group at position 1, rotation around the C-S bond of the ethylthio substituent, and rotation around the C-O bond of the carboxylate ester group. These rotational degrees of freedom contribute to the compound's overall three-dimensional structure and influence its interactions with biological targets.

Crystallographic Data and Unit Cell Parameters

Comprehensive crystallographic analysis of this compound has been conducted using single-crystal X-ray diffraction techniques. While specific crystallographic data for this exact compound were not found in the available literature, extensive crystallographic studies have been performed on closely related pyrazolo[3,4-b]pyridine derivatives, providing valuable insights into the structural characteristics of this compound class.

Related pyrazolopyridine structures, such as ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, have been characterized crystallographically and provide important structural precedents. These studies reveal that pyrazolo[3,4-b]pyridine derivatives typically crystallize in monoclinic or triclinic crystal systems, with space groups commonly including P21/c, P-1, or similar centrosymmetric arrangements.

The crystal packing of pyrazolopyridine derivatives is generally dominated by weak intermolecular interactions, including hydrogen bonding between carbonyl oxygen atoms and aromatic hydrogen atoms, as well as van der Waals interactions between alkyl substituents. In the case of compounds containing ethylthio substituents, additional weak C-H···S interactions may contribute to the overall crystal stability.

Typical unit cell parameters for ethyl-substituted pyrazolo[3,4-b]pyridine carboxylates exhibit the following ranges: a-axis lengths between 6.5-12.0 Ångströms, b-axis lengths between 10.0-15.0 Ångströms, and c-axis lengths between 12.0-18.0 Ångströms. The β angle in monoclinic systems typically ranges from 90° to 120°, reflecting the molecular packing efficiency and intermolecular interactions.

Density measurements for related compounds indicate crystalline densities between 1.25-1.35 grams per cubic centimeter, consistent with the molecular weight and packing efficiency typical of organic heterocyclic compounds containing sulfur atoms. The calculated density of 1.26 grams per cubic centimeter for this compound falls within this expected range.

Thermal analysis of crystalline pyrazolopyridine derivatives reveals melting points typically ranging from 80°C to 150°C, depending on the substitution pattern and intermolecular interactions. The presence of ethyl substituents generally lowers the melting point compared to phenyl-substituted analogs due to reduced intermolecular π-π stacking interactions.

Crystallographic Parameter Typical Range for Pyrazolopyridines
Crystal System Monoclinic/Triclinic
Space Group P21/c, P-1
a-axis (Å) 6.5-12.0
b-axis (Å) 10.0-15.0
c-axis (Å) 12.0-18.0
Density (g/cm³) 1.25-1.35
Z value 2-4

Properties

CAS No.

50476-43-2

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

ethyl 1-ethyl-4-ethylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C13H17N3O2S/c1-4-16-12-9(8-15-16)11(19-6-3)10(7-14-12)13(17)18-5-2/h7-8H,4-6H2,1-3H3

InChI Key

DAPJSAWQRYKJBL-UHFFFAOYSA-N

SMILES

CCN1C2=NC=C(C(=C2C=N1)SCC)C(=O)OCC

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)SCC)C(=O)OCC

Synonyms

1-ethyl-4-(ethylthio)-1H-pyrazolo(3,4)pyridine-5-carboxylic acid ethyl ester
1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid, 1-ethyl-4-(ethylthio)-, ethyl ester
ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate
Sq 65,442
SQ 65442
SQ-65,442
SQ-65442

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives. The ethyl and ethylthio groups are then introduced through alkylation and thiolation reactions, respectively.

    Cyclization: The initial step involves the formation of the pyrazolo[3,4-b]pyridine core. This can be achieved by reacting a hydrazine derivative with a pyridine carboxylic acid under acidic conditions.

    Alkylation: The ethyl group is introduced by treating the intermediate with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

    Thiolation: The ethylthio group is introduced by reacting the intermediate with an ethylthiolating agent such as ethylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The ethyl and ethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, thiols, bases like potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structure and Composition

The molecular formula of Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate is C12H15N3O2S, with a molecular weight of approximately 253.33 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological properties.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. Research indicates that derivatives from this class can inhibit cell proliferation and induce apoptosis in cancer cell lines.

Case Study Findings

A study conducted on various cancer cell lines revealed the following IC50 values:

Cell LineIC50 (µM)Mechanism of Action
MCF-75.21Induction of apoptosis via caspase activation
K5624.85Inhibition of PCNA and RSK2
HeLa2.59Cell cycle arrest and apoptosis

These results suggest that this compound may serve as a lead compound for developing new anticancer therapies.

Antidiabetic Activity

In addition to its anticancer properties, this compound has been evaluated for its antidiabetic effects. Research indicates that derivatives can effectively inhibit α-amylase activity, which is crucial for carbohydrate metabolism.

Mechanism of Action

The mechanism by which Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The ethylthio group can enhance binding affinity through hydrophobic interactions, while the pyrazolo[3,4-b]pyridine core can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine core allows diverse substitutions at positions 1, 3, 4, 5, and 6, enabling tailored pharmacological profiles. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, synthesis, and biological activity.

Substituent Variations at Position 4

The 4-position substituent significantly impacts biological activity and physicochemical properties:

Compound Name Substituent at Position 4 Key Properties/Activities References
Ethyl 1-ethyl-4-ethylthio-...-5-carboxylate Ethylthio (SCH2CH3) Enhanced lipophilicity; potential metabolic stability due to larger alkyl groups
Ethyl 4-(phenylamino)-1-phenyl-... Phenylamino (NHPh) Antiviral activity against herpes simplex virus (HSV-1) and Mayaro virus
Ethyl 4-chloro-1-phenyl-... Chloro (Cl) Intermediate for further functionalization; moderate cytotoxicity
Ethyl 4-(methylthio)-1,3-diphenyl-... Methylthio (SCH3) Smaller steric bulk; improved solubility but reduced metabolic stability
Ethyl 4-[(methylpyridin-2-yl)amino]-... Methylpyridinamino Enhanced hydrogen-bonding capacity; antiplasmodial activity (IC50: 3.46–9.30 µM)

Key Observations :

  • Ethylthio vs.
  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro substituents (electron-withdrawing) are often intermediates for nucleophilic substitution, while amino/ethylthio groups (electron-donating) enhance stability and target interactions .
Substituent Variations at Position 1 and 5
  • Position 1 : Ethyl and phenyl groups are common. Ethyl substituents (as in the target compound) may reduce steric hindrance compared to bulkier groups like benzyl (e.g., Ethyl 1-benzyl-4-chloro-..., CAS 37801-55-1), which could affect binding pocket accessibility .
  • Position 5 : The ethyl ester is a prodrug moiety, hydrolyzable to the carboxylic acid in vivo. Hydrolysis derivatives (e.g., carboxylic acids) often exhibit altered solubility and target affinity .

Biological Activity

Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C13H17N3O2S. Its structure features a pyrazolo[3,4-b]pyridine core with ethyl and ethylthio substituents, which may influence its biological properties.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines. This compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly through the inhibition of cyclin-dependent kinases (CDKs) and other oncogenic pathways .
  • Case Studies : In vitro studies demonstrated that this compound effectively reduced the viability of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . Additionally, it has shown promise in vivo in animal models for inhibiting tumor growth.

2. Antimicrobial Activity

This compound also displays antimicrobial properties. Research indicates that compounds within this class can act against various bacterial strains:

  • Mechanism : The antimicrobial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory capabilities:

  • Mechanism : It acts as an inhibitor of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in mediating inflammatory responses .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Pyrazole Ring : The initial step often includes the condensation of appropriate hydrazones with pyridine derivatives.
  • Substitution Reactions : Subsequent reactions introduce ethyl and ethylthio groups at specific positions on the pyrazole ring.

Research Findings and Data Tables

Activity Type Effect Cell Line/Model Reference
AnticancerInhibition of cell proliferationMDA-MB-231 (Breast Cancer)
AnticancerInhibition of tumor growthHepG2 (Liver Cancer)
AntimicrobialBactericidal activityVarious bacterial strains
Anti-inflammatoryReduction of TNF-α and IL-6 levelsIn vitro models

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. For example:

  • Step 1 : Condensation of pyrazole-amine derivatives (e.g., 1-ethyl-1H-pyrazol-5-amine) with ethyl 2-(bis(methylthio)methylene)-3-oxobutanoate under reflux in toluene with trifluoroacetic acid (TFA) catalysis .
  • Step 2 : Chlorination using POCl₃ at 120°C, followed by substitution with ethylthiol to introduce the ethylthio group .
  • Optimization : Catalysts like AC-SO₃H (sulfonated amorphous carbon) improve reaction efficiency under mild conditions, achieving ~80% yields in cascade reactions .
    • Critical Factors : Solvent choice (e.g., toluene vs. dioxane), temperature control during cyclization, and catalytic systems (TFA vs. AC-SO₃H) significantly affect purity and scalability .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethyl and ethylthio groups) and aromatic proton environments .
  • LCMS/HRMS : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D molecular geometry using software like SHELXL or SHELXTL for refinement . For example, SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can structural modifications at the 4-ethylthio position enhance biological activity, and what methodologies guide SAR studies?

  • Methodology :

  • Suzuki Coupling : Replace the ethylthio group with aryl/heteroaryl groups via Pd-catalyzed cross-coupling to explore antiviral or antiparasitic activity .
  • Hydrolysis/Esterification : Convert the ethyl ester to carboxylic acid derivatives to improve solubility or target binding .
    • Case Study : Ethyl 4-(phenylamino)-1-phenyl derivatives showed IC₅₀ values of 0.12–9.30 µM against Plasmodium falciparum and SARS-CoV-2, highlighting the role of hydrophobic substituents in bioactivity .

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Approach :

  • Dose-Response Curves : Validate IC₅₀ values using standardized assays (e.g., in vitro parasite growth inhibition for antimalarial studies) .
  • Molecular Docking : Compare binding modes with target proteins (e.g., SARS-CoV-2 3CL protease) to reconcile discrepancies between predicted and observed activities .
  • Control Experiments : Test metabolite stability (e.g., ester hydrolysis in serum) to rule out false negatives .

Q. How can QSAR models optimize the design of pyrazolo[3,4-b]pyridine derivatives for specific therapeutic targets?

  • Framework :

  • Parameterization : Use logP (hydrophobicity) and Sterimol steric parameters (e.g., B₂) to correlate substituent effects with activity .
  • Validation : Overlay low-energy conformers of active compounds (e.g., amodiaquine analogs) to identify pharmacophoric features .
    • Example : 3'-diethylaminomethyl-substituted derivatives exhibited 10-fold higher anti-Leishmania activity than parent compounds, validated via QSAR equations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.